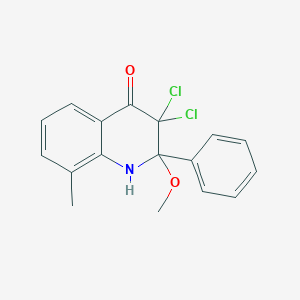
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one, also known as DMQX, is a synthetic compound that belongs to the class of quinoline derivatives. DMQX is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. The compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one acts as a competitive antagonist at the AMPA receptor site, preventing the binding of glutamate and subsequent activation of the receptor. This results in a reduction in excitatory neurotransmission, which can have both beneficial and detrimental effects depending on the specific context.
Biochemical and Physiological Effects:
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one has been shown to modulate synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. This has implications for learning and memory processes. Additionally, 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one is its high potency and selectivity for the AMPA receptor. This allows for precise manipulation of glutamatergic signaling in experimental models. However, the compound also has limitations, including its potential off-target effects on other glutamate receptor subtypes and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one. One area of interest is the development of novel AMPA receptor antagonists with improved pharmacokinetic properties and reduced off-target effects. Additionally, 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one could be used in combination with other compounds to investigate the interactions between different types of glutamate receptors and their role in various physiological processes. Finally, 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one could be used in clinical trials to investigate its potential therapeutic applications in neurological disorders.
Synthesemethoden
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methoxybenzoic acid with various reagents to form the quinoline ring system. The final step involves the introduction of the 3,3-dichloro-2-methylphenyl and 8-methylphenyl groups through a Friedel-Crafts reaction.
Wissenschaftliche Forschungsanwendungen
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one has been widely used as a research tool to study the role of AMPA receptors in various physiological and pathological processes. The compound has been shown to block the excitatory effects of glutamate on AMPA receptors, which has implications for the treatment of several neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
147779-30-4 |
|---|---|
Produktname |
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one |
Molekularformel |
C17H15Cl2NO2 |
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15Cl2NO2/c1-11-7-6-10-13-14(11)20-17(22-2,16(18,19)15(13)21)12-8-4-3-5-9-12/h3-10,20H,1-2H3 |
InChI-Schlüssel |
RDHUHZCNMGCELB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=O)C(C(N2)(C3=CC=CC=C3)OC)(Cl)Cl |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=O)C(C(N2)(C3=CC=CC=C3)OC)(Cl)Cl |
Synonyme |
4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-methoxy-8-methyl-2-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



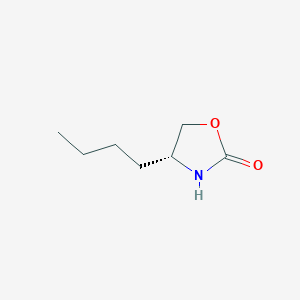
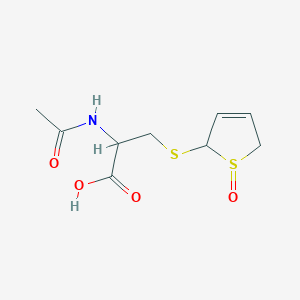

![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)
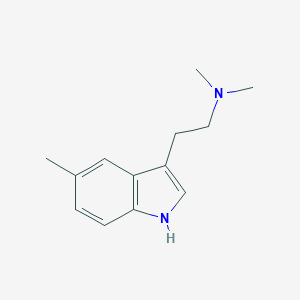
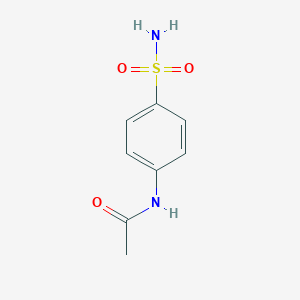

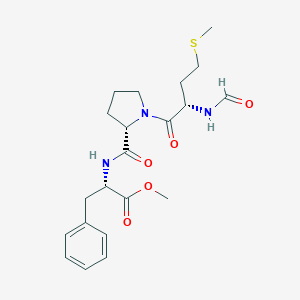
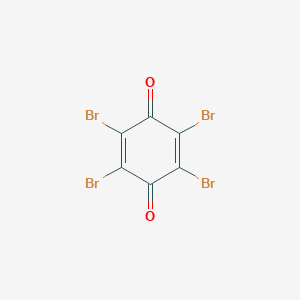
![2-nitro-9H-pyrido[2,3-b]indole](/img/structure/B121758.png)
![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)


